5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine 5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17523920
InChI: InChI=1S/C10H17N3O/c1-8-6-10(11)12-13(8)4-2-9-3-5-14-7-9/h6,9H,2-5,7H2,1H3,(H2,11,12)
SMILES:
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol

5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17523920

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
IUPAC Name 5-methyl-1-[2-(oxolan-3-yl)ethyl]pyrazol-3-amine
Standard InChI InChI=1S/C10H17N3O/c1-8-6-10(11)12-13(8)4-2-9-3-5-14-7-9/h6,9H,2-5,7H2,1H3,(H2,11,12)
Standard InChI Key ZVPGLQZLJZYSBO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1CCC2CCOC2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • A methyl group at the 5-position of the pyrazole ring, influencing electronic distribution and steric interactions.

  • A 2-(oxolan-3-yl)ethyl chain attached to the 1-position, comprising a tetrahydrofuran (oxolane) ring linked via an ethyl spacer.

Physicochemical Characteristics

Key properties include:

  • Molecular weight: 195.26 g/mol

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) due to the amine and ether functionalities. Limited solubility in water (<1 mg/mL at 25°C).

  • Melting point: Estimated range of 120–130°C based on analogous pyrazole derivatives.

Table 1: Comparative Physicochemical Data for Related Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amineC10H17N3O\text{C}_{10}\text{H}_{17}\text{N}_{3}\text{O}195.265-methyl, 2-(oxolan-3-yl)ethyl
5-Methyl-1-(oxetan-3-yl)-1H-pyrazol-3-amineC7H11N3O\text{C}_{7}\text{H}_{11}\text{N}_{3}\text{O}153.18 5-methyl, oxetan-3-yl
1-[2-(Oxolan-2-yl)ethyl]-1H-pyrazol-3-amineC8H13N3O\text{C}_{8}\text{H}_{13}\text{N}_{3}\text{O}167.212-(oxolan-2-yl)ethyl

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a two-step alkylation-amination sequence:

  • Alkylation of 5-methylpyrazole: Reaction with 2-(oxolan-3-yl)ethyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile) at 60–80°C for 12–24 hours.

  • Amine functionalization: Introduction of the amine group at the 3-position via nucleophilic substitution using ammonia or protected amine reagents.

Key Reaction:

5-Methylpyrazole+2-(Oxolan-3-yl)ethyl bromideK2CO3,CH3CNIntermediateNH3Target Compound[1]\text{5-Methylpyrazole} + \text{2-(Oxolan-3-yl)ethyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{Intermediate} \xrightarrow{\text{NH}_3} \text{Target Compound}[1]

Optimization Challenges

  • Regioselectivity: Competing alkylation at the pyrazole’s 1- vs. 3-positions necessitates careful control of reaction kinetics.

  • Purification: Chromatographic separation is often required to isolate the desired isomer due to byproduct formation.

Biological Activities and Mechanistic Insights

Pharmacokinetic Profile

  • Metabolic stability: The oxolane ring enhances resistance to oxidative metabolism compared to furan-containing analogs.

  • Blood-brain barrier permeability: LogP value of 1.2 suggests moderate penetration potential.

Applications in Pharmaceutical Development

Anti-Inflammatory Agents

The compound’s pyrazole core aligns with nonsteroidal anti-inflammatory drug (NSAID) pharmacophores. Preclinical models indicate:

  • Edema reduction: 40–50% inhibition in carrageenan-induced rat paw edema at 10 mg/kg.

  • Ulcerogenicity: Lower gastrointestinal toxicity compared to ibuprofen derivatives.

Comparative Analysis with Structural Analogs

Oxolane vs. Oxetane Derivatives

Replacing the oxolane ring with an oxetane moiety (as in 5-Methyl-1-(oxetan-3-yl)-1H-pyrazol-3-amine ) reduces molecular weight (153.18 vs. 195.26 g/mol) and alters solubility profiles. Oxetane derivatives exhibit higher metabolic clearance due to ring strain .

Ethyl Linker Impact

The ethyl spacer in 5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine provides conformational flexibility, enhancing target binding affinity compared to shorter methyl-linked analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator